6-ヨード-3-メチル-1H-インダゾール

概要

説明

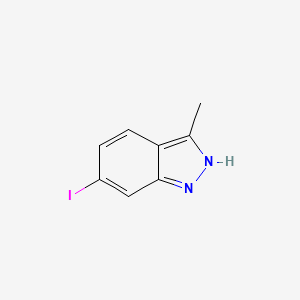

6-Iodo-3-methyl-1H-indazole is a chemical compound with the CAS Number: 1082041-53-9 . It has a molecular weight of 258.06 .

Synthesis Analysis

The synthesis of 1H-indazole, which is similar to 6-Iodo-3-methyl-1H-indazole, has been studied . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

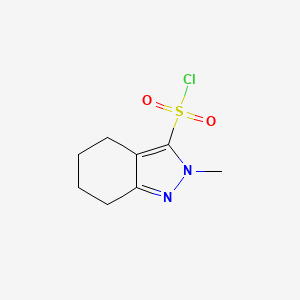

The molecular structure of 6-Iodo-3-methyl-1H-indazole can be represented by the SMILES stringCC1=NNC2=C1C=CC(I)=C2 . The InChI code for the compound is 1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) . Physical and Chemical Properties Analysis

6-Iodo-3-methyl-1H-indazole is a solid compound . It is light yellow to brown in color .科学的研究の応用

抗癌剤としての用途

“6-ヨード-3-メチル-1H-インダゾール”誘導体は、抗癌剤としての可能性について広範囲にわたって研究されています。 これらの誘導体は、肺(A549)、慢性骨髄性白血病(K562)、前立腺(PC-3)、肝癌(Hep-G2)細胞など、さまざまなヒト癌細胞株に対して阻害活性を示すことがわかっています . これらの化合物は、アポトーシスを誘導し、細胞周期に影響を与える可能性があり、Bcl2ファミリーメンバーやp53/MDM2経路を阻害することで、その効果を発揮する可能性があります .

抗炎症作用

インダゾールの構造モチーフは、抗炎症作用を持つことが知られています。 6-ヨード-3-メチル変異体を含む1H-インダゾールのC-3官能基化は、さまざまな炎症性疾患の治療に使用される医薬品前駆体の製造につながる可能性があります .

抗うつ作用と降圧作用

6-ヨード-3-メチル変異体を含むインダゾール化合物は、抗うつ剤や降圧剤としての薬効を持つことが報告されています。 これらの用途は、これらの化合物が、気分調節や血圧制御に役割を果たす生体標的に作用する能力に基づいています .

抗菌活性

インダゾール核は、抗菌活性を有するいくつかの化合物の構成要素です。 6-ヨード-3-メチル-1H-インダゾールに関する研究は、耐性菌株に対して有効な新しい抗菌剤の開発につながる可能性があります .

酵素阻害

インダゾール誘導体は、HIVプロテアーゼ、アルドースレダクターゼ、アセチルコリンエステラーゼ阻害剤など、さまざまな酵素を阻害することが知られています。 これにより、HIV、糖尿病、アルツハイマー病などの疾患の治療のために、これらの酵素を標的とした薬物の設計において、貴重なツールとなります .

合成方法論

直接的な薬効の用途に加えて、6-ヨード-3-メチル-1H-インダゾールは、合成化学においても重要です。 これは、遷移金属触媒反応、還元環化反応、およびC–NおよびN–N結合の形成によるインダゾールの合成に使用でき、これらは複雑な有機分子の生成における重要なステップです .

Safety and Hazards

作用機序

Target of Action

Similar indazole derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (ido1), a heme-containing enzyme involved in the catabolism of tryptophan . IDO1 plays a crucial role in the immune response and is often overexpressed in cancer cells .

Mode of Action

This could result in the disruption of tryptophan metabolism, thereby affecting the growth and survival of cancer cells .

Biochemical Pathways

The biochemical pathways affected by 6-Iodo-3-methyl-1H-indazole are likely related to tryptophan metabolism, given the potential targeting of IDO1 . By inhibiting IDO1, this compound could disrupt the kynurenine pathway, leading to decreased production of immunosuppressive metabolites and thus enhancing the immune response against cancer cells .

Result of Action

For instance, one such compound significantly suppressed IDO1 protein expression and induced G2/M cell cycle arrest in human colorectal cancer cells .

生化学分析

Biochemical Properties

6-Iodo-3-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the tryptophan metabolism pathway. 6-Iodo-3-methyl-1H-indazole acts as an inhibitor of IDO1, thereby modulating the levels of tryptophan and its metabolites. This interaction is crucial in regulating immune responses and has implications in cancer therapy .

Cellular Effects

The effects of 6-Iodo-3-methyl-1H-indazole on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 6-Iodo-3-methyl-1H-indazole induces apoptosis and cell cycle arrest, particularly in the G2/M phase. This compound also modulates the expression of key regulatory proteins such as p53 and Bcl-2 family members, which are involved in cell survival and apoptosis . Additionally, 6-Iodo-3-methyl-1H-indazole has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways, making it a promising candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, 6-Iodo-3-methyl-1H-indazole exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as IDO1, and inhibits their activity. This inhibition leads to a decrease in the production of kynurenine, a metabolite of tryptophan, which in turn affects immune cell function and tumor growth . Furthermore, 6-Iodo-3-methyl-1H-indazole influences gene expression by modulating transcription factors and signaling molecules. For instance, it has been shown to activate the p53 pathway, leading to increased expression of pro-apoptotic genes and suppression of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Iodo-3-methyl-1H-indazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function In vitro studies have demonstrated that 6-Iodo-3-methyl-1H-indazole remains stable under physiological conditions for extended periodsLong-term exposure to 6-Iodo-3-methyl-1H-indazole has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 6-Iodo-3-methyl-1H-indazole vary with different dosages in animal models. Studies have shown that low to moderate doses of 6-Iodo-3-methyl-1H-indazole exhibit significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for 6-Iodo-3-methyl-1H-indazole is narrow, and careful dose optimization is required to achieve maximum therapeutic efficacy with minimal adverse effects.

Metabolic Pathways

6-Iodo-3-methyl-1H-indazole is involved in several metabolic pathways, primarily through its interaction with enzymes such as IDO1. By inhibiting IDO1, 6-Iodo-3-methyl-1H-indazole affects the tryptophan metabolism pathway, leading to altered levels of metabolites such as kynurenine and serotonin . These changes in metabolite levels have downstream effects on immune function, neurotransmission, and cellular metabolism. Additionally, 6-Iodo-3-methyl-1H-indazole may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of 6-Iodo-3-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, 6-Iodo-3-methyl-1H-indazole can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters . Understanding the transport and distribution mechanisms of 6-Iodo-3-methyl-1H-indazole is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 6-Iodo-3-methyl-1H-indazole plays a critical role in its activity and function. This compound has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, 6-Iodo-3-methyl-1H-indazole may undergo post-translational modifications that direct it to specific subcellular compartments, such as mitochondria or endoplasmic reticulum. These targeting signals and modifications are essential for the precise regulation of its biochemical and cellular effects.

特性

IUPAC Name |

6-iodo-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFXTMDHAKOGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650578 | |

| Record name | 6-Iodo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-53-9 | |

| Record name | 6-Iodo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)